4-Ethyl-5-hydroxy-2H-pyran-3(6H)-one
Description
Significance of Pyranone Scaffolds in Organic Chemistry and Related Disciplines
Pyranones, which are six-membered heterocyclic rings containing an oxygen atom and a ketone group, are prevalent in a vast array of natural products, including flavonoids, coumarins, and xanthones. nih.gov Their derivatives have demonstrated a broad spectrum of pharmacological effects. nih.gov The 2H-pyran-3(6H)-one core, in particular, is a key structural motif that has attracted considerable interest from researchers.
The significance of the pyranone scaffold can be summarized in the following points:
Biological Activity: Pyran derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.gov The presence of the α,β-unsaturated enone system in many pyranones is often crucial for their biological function. researchgate.net
Natural Products: The pyranone ring is a fundamental component of many naturally occurring compounds. This has spurred significant interest in their synthesis to allow for further biological evaluation and the development of new therapeutic agents.
Synthetic Versatility: Pyranones are valuable building blocks in organic synthesis. They can undergo a variety of chemical transformations, making them useful starting materials for the construction of more complex molecules, including other heterocyclic systems. mcgill.ca
Historical Perspectives on the Investigation of 4-Ethyl-5-hydroxy-2H-pyran-3(6H)-one and Analogues
The history of pyranone chemistry dates back to the 19th century with the isolation and characterization of coumarin (B35378) from tonka beans. nih.gov The synthesis of pyran and its derivatives has evolved significantly since then. Early methods often involved harsh reaction conditions and offered limited control over stereochemistry.
While specific historical research on this compound is not well-documented in publicly available literature, the development of synthetic methods for related dihydropyranones provides a historical context. Key historical developments in the synthesis of pyranone scaffolds include:
Early Syntheses: The first isolation and characterization of 4H-pyran occurred in 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. nih.gov
Advancements in Synthetic Methods: Over the years, numerous synthetic strategies have been developed to access dihydropyranone structures. These include asymmetric synthesis methods that allow for the creation of enantiomerically enriched products. For instance, copper(I)-catalyzed direct aldol (B89426) reactions followed by silver(I)-catalyzed oxy-Michael reactions have been employed for the asymmetric synthesis of substituted dihydropyranones. nih.gov Gold(I)-catalyzed intermolecular [4+2] annulation of propiolates and alkenes is another modern approach. acs.org
The table below provides a brief overview of some historical milestones in the synthesis of pyranone-related structures.
| Year | Milestone | Reference |
| 1868 | William Henry Perkin synthesizes coumarin from coal tar compounds. nih.gov | |
| 1962 | 4H-Pyran is first isolated and characterized. nih.gov | |
| 1975 | Research on the synthesis of substituted 5,6-dihydro-2H-pyran-2-ones using propiolic acid dianion is published. | |
| 2012 | Asymmetric synthesis of dihydropyranones from ynones is reported. nih.gov | |
| 2018 | A highly enantioselective synthesis of α,β-unsaturated δ-lactones via gold(I)-catalyzed annulation is developed. acs.org |
Current Research Landscape and Gaps Pertaining to this compound
Current research on pyranone derivatives is highly active and focuses on several key areas, including the development of novel synthetic methodologies, the discovery of new biological activities, and the total synthesis of complex natural products containing the pyranone motif.
A significant body of research exists on the synthesis and biological evaluation of various substituted 2H-pyran-3(6H)-ones. For example, derivatives with substituents at the C-2 and C-6 positions have shown notable activity against gram-positive bacteria. researchgate.net The nature and size of these substituents have been found to greatly influence the antimicrobial activity. researchgate.net
Despite the broad interest in pyranones, there is a noticeable gap in the scientific literature specifically concerning this compound . Searches for this specific compound in chemical databases and research literature yield very limited information. A closely related isomer, 5-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one , has a registered CAS number (83436-27-5), but detailed research findings on its synthesis, properties, and biological activity are also scarce.
This lack of specific data highlights several potential areas for future research:
Synthesis: The development of a reliable and efficient synthetic route to this compound would be the first crucial step to enable further investigation.
Characterization: Detailed spectroscopic and crystallographic analysis would be necessary to fully characterize the compound's structure and properties.
Biological Evaluation: A thorough investigation of the biological activities of this compound could reveal novel therapeutic properties. Given the known antimicrobial activity of other substituted 2H-pyran-3(6H)-ones, this would be a logical starting point. researchgate.net
Analogue Synthesis and SAR Studies: The synthesis and evaluation of a series of analogues with variations at the ethyl and hydroxyl positions could provide valuable structure-activity relationship (SAR) data.
The table below summarizes the current state of knowledge and identifies the primary research gaps for the target compound and a close analogue.
| Compound | CAS Number | Molecular Formula | Availability of Research Data | Key Research Gaps |
| This compound | Not readily available | C7H10O3 | Very limited to none | Synthesis, characterization, biological activity, SAR studies |
| 5-Ethyl-4-hydroxy-6-methyl-2H-pyran-2-one | 83436-27-5 | C8H10O3 | Limited | Detailed synthesis, spectroscopic data, biological activity |
Structure
3D Structure
Properties
CAS No. |
61363-77-7 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-ethyl-3-hydroxy-2H-pyran-5-one |
InChI |
InChI=1S/C7H10O3/c1-2-5-6(8)3-10-4-7(5)9/h8H,2-4H2,1H3 |
InChI Key |
WGMHBOMRXAYQPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(COCC1=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 5 Hydroxy 2h Pyran 3 6h One and Its Derivatives
Retrosynthetic Analysis Approaches for the 2H-Pyran-3(6H)-one Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For the 4-Ethyl-5-hydroxy-2H-pyran-3(6H)-one core, a primary disconnection strategy involves the C-O bond of the hemiacetal, leading to an open-chain keto-aldehyde precursor. This disconnection is based on the well-established forward reaction of intramolecular cyclization.
Further disconnection of the acyclic precursor can be envisioned through a C-C bond cleavage adjacent to a carbonyl group, suggesting an aldol-type condensation as a key bond-forming reaction in the forward synthesis. This leads to simpler synthons, such as a three-carbon aldehyde and a four-carbon keto-ester or a related derivative. The ethyl group at the C4 position can be introduced through the use of a starting material already containing this moiety, for instance, 2-ethyl-3-oxobutanoate.
An alternative and powerful retrosynthetic approach for the 2H-pyran-3(6H)-one core is based on the Achmatowicz reaction. This strategy involves the disconnection of the pyranone ring back to a more readily available furan (B31954) derivative. Specifically, a 2-furfuryl alcohol bearing the appropriate substituent at the alpha-position of the alcohol can be seen as the precursor. In the forward direction, an oxidative ring expansion of this furfuryl alcohol derivative would yield the desired 6-hydroxy-2H-pyran-3(6H)-one skeleton. The ethyl group at C4 would necessitate a subsequent functionalization step or the use of a suitably substituted furan precursor.
Classical Synthetic Routes to the this compound Structure
Classical synthetic approaches to the this compound structure generally involve multi-step sequences and rely on fundamental organic reactions.
Multi-Step Synthesis Strategies from Common Precursors
One of the most prominent classical routes for the synthesis of the 2H-pyran-3(6H)-one core is the Achmatowicz reaction. tubitak.gov.tr This oxidative rearrangement of furfuryl alcohols provides a direct entry to 6-hydroxy-2H-pyran-3(6H)-ones. For the synthesis of the title compound, a potential precursor would be 1-(furan-2-yl)propan-1-ol. Oxidation of this alcohol, typically with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or bromine in methanol, would lead to the formation of the 2-ethyl-6-hydroxy-2H-pyran-3(6H)-one. The subsequent introduction of a hydroxyl group at the C5 position would require further synthetic manipulations.
Another classical approach involves the construction of the pyranone ring from acyclic precursors. This can be achieved through a sequence of reactions, often involving aldol (B89426) or Claisen-type condensations to build the carbon skeleton, followed by a cyclization step. For instance, a Michael addition of a nucleophile to an appropriate α,β-unsaturated carbonyl compound could form a key intermediate that, upon intramolecular cyclization, would yield the desired pyranone ring.
Cyclization Reactions and Key Intermediate Transformations
The formation of the 2H-pyran-3(6H)-one ring is often the key step in classical syntheses. Intramolecular hemiacetalization of a δ-keto-aldehyde is a fundamental cyclization reaction leading to the 6-hydroxy-2H-pyran-3(6H)-one core. The stability of the resulting cyclic hemiacetal drives the reaction.
In the context of the Achmatowicz reaction, the key transformation is the oxidative ring expansion of a furfuryl alcohol. The proposed mechanism involves the formation of a 2,5-dihydrofuran (B41785) intermediate, which then rearranges to the pyranone structure. The reaction conditions can be controlled to favor the formation of the desired product. oup.com
Modern and Advanced Synthetic Protocols
Recent advances in organic synthesis have led to the development of more efficient and selective methods for the construction of the 2H-pyran-3(6H)-one scaffold, often employing catalytic systems and adhering to the principles of green chemistry.
Catalytic Approaches (e.g., Organocatalysis, Metal-Catalyzed Reactions)
Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules. For the synthesis of pyran derivatives, various organocatalytic multicomponent reactions have been developed. tandfonline.com For instance, a domino reaction involving an aldehyde, a β-dicarbonyl compound, and malononitrile, catalyzed by an organocatalyst like 2-aminopyridine, can lead to highly functionalized 4H-pyrans. While not directly yielding the target molecule, these methods showcase the potential of organocatalysis in constructing the pyran core, which could be further modified.
Metal-catalyzed reactions also play a significant role in modern pyran synthesis. For example, multicomponent reactions catalyzed by Lewis acids such as KOH-loaded calcium oxide have been reported for the synthesis of 4H-pyran derivatives under solvent-free conditions. researchgate.net These reactions proceed via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.
Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Microwave-Assisted)
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyranones, several green approaches have been explored.
Microwave-assisted organic synthesis has been shown to significantly accelerate reaction times and improve yields in the preparation of pyran derivatives. scielo.brnih.gov For instance, the one-pot synthesis of symmetrical 4H-pyran-4-ones from acid anhydrides and ketones can be efficiently carried out under solvent-free microwave irradiation in the presence of polyphosphoric acid. scielo.brresearchgate.net This method offers a rapid and environmentally benign alternative to conventional heating.
Furthermore, the use of environmentally friendly solvents, such as water, or performing reactions under solvent-free conditions are key aspects of green chemistry. Multicomponent reactions for the synthesis of pyran derivatives have been successfully carried out in aqueous media or without any solvent, reducing the environmental impact of the process. nih.gov
Data Tables
Table 1: Comparison of Classical and Modern Synthetic Approaches for 2H-Pyran-3(6H)-one Synthesis
| Feature | Classical Routes (e.g., Achmatowicz) | Modern Catalytic Routes | Green Chemistry Approaches |
| Reagents | Stoichiometric strong oxidants (e.g., m-CPBA) | Catalytic amounts of organo- or metal-catalysts | Often uses benign reagents, may be catalyst-free |
| Reaction Conditions | Often requires harsh conditions, long reaction times | Milder conditions, shorter reaction times | Solvent-free, microwave irradiation, aqueous media |
| Atom Economy | Can be lower due to multi-step nature | Generally higher, especially in multicomponent reactions | High atom economy is a key principle |
| Byproducts | Can generate significant waste | Reduced waste generation | Minimal waste production |
| Selectivity | May require protecting groups | Often highly selective | Can be highly selective |
Table 2: Examples of Catalysts Used in Pyran Synthesis
| Catalyst Type | Specific Example | Reaction Type | Reference |
| Organocatalyst | 2-Aminopyridine | Multicomponent reaction for 4H-pyrans | tandfonline.com |
| Heterogeneous Catalyst | KOH loaded Calcium Oxide | Multicomponent reaction for 4H-pyrans | researchgate.net |
| Lewis Acid | Polyphosphoric Acid | Condensation for 4H-pyran-4-ones | scielo.br |
Flow Chemistry Applications in Pyranone Synthesis
Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater reproducibility. uc.pt These features make it an attractive platform for the synthesis of heterocyclic compounds, including the pyranone scaffold. apple.comspringerprofessional.de
The application of flow chemistry to pyranone synthesis, while not extensively documented for this compound specifically, can be inferred from methodologies developed for related heterocyclic systems. Multi-step flow systems, often referred to as "reaction telescoping," allow for several chemical transformations to occur sequentially without the need for isolating intermediates. uc.pt This approach is particularly beneficial for complex syntheses, reducing waste, time, and the potential for human error. uc.pt For instance, the synthesis of pyranonaphthoquinone derivatives has been achieved using enantioselective methods within a flow chemistry setup. researchgate.net
Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can significantly improve reaction yields and selectivity. mdpi.com High-temperature and high-pressure conditions can be safely achieved, often accelerating reaction rates dramatically compared to batch methods. mdpi.commdpi.com For example, the synthesis of various heterocycles, which are structurally related to pyranones, has demonstrated significant rate enhancements, with reactions completing in minutes in flow reactors compared to hours in batch. mdpi.com The modular nature of flow systems also facilitates the integration of in-line purification and analysis, streamlining the entire synthesis process. uc.pt
| Reaction Type | Reactor System | Key Parameters | Throughput/Productivity | Reference |
| Fischer Indole Synthesis | Packed-bed Capillary | 70 °C, Amberlite IR 120H catalyst | 12.7–20.1 mg·h⁻¹ | mdpi.com |
| Pyrazole Synthesis | Sequential Reactor Coils | Elevated Temperatures | 1.76 g·h⁻¹ (for AS-136A) | mit.edu |
| Hydrazone Cyclization | DMT Reactors | Base (K₂CO₃), Increased Temperature | >9.6 g·h⁻¹ | uc.pt |
This table summarizes representative examples of heterocyclic synthesis using flow chemistry, illustrating the typical parameters and productivities achievable. These methodologies are considered applicable to the synthesis of pyranone derivatives.
Enantioselective Synthesis Strategies for Chiral Pyranone Derivatives
The synthesis of enantioenriched pyranone derivatives is of significant interest as the chirality often dictates their biological activity. nih.gov Several strategies have been developed to control the stereochemistry during the formation of the pyranone ring and the introduction of substituents. These methods primarily involve catalytic asymmetric reactions or the use of chiral auxiliaries.
One prominent method is the catalytic asymmetric alkylation of 2-furfural derivatives, which, followed by an oxidative rearrangement (the Achmatowicz reaction), yields enantioenriched 6-hydroxy-(2H)-pyran-3-ones. nih.govacs.orgnih.gov This one-pot protocol utilizes a catalyst such as (−)-MIB (3-exo-(morpholino)isoborneol) with dialkylzinc reagents to achieve high enantioselectivities, often exceeding 90% enantiomeric excess (ee). nih.govacs.org This approach is versatile, allowing for the synthesis of various pyranones by changing the furfural (B47365) substrate and the organozinc reagent. acs.org
Another powerful strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org Oxazolidinones, popularized by David A. Evans, are a classic example and have been applied to various asymmetric transformations, including aldol and alkylation reactions that could be adapted for pyranone synthesis. wikipedia.org Similarly, sugar-derived auxiliaries have been designed for asymmetric Nazarov cyclizations to produce cyclopentenones, a strategy whose principles can be extended to other cyclization reactions. nih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
Organocatalysis, using small chiral organic molecules, has also been successfully applied. For example, N-Heterocyclic Carbenes (NHCs) have catalyzed the asymmetric synthesis of various chiral pyranone derivatives. researchgate.net Furthermore, asymmetric Mukaiyama aldol additions catalyzed by chiral Lewis acids like Ti(OiPr)₄/(S)-BINOL are a key step in the total synthesis of chiral 3-acyl-5,6-dihydro-2H-pyran-2-ones, achieving enantiomeric excesses greater than 98%. nih.gov
| Method | Catalyst / Auxiliary | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Alkylation / Achmatowicz Reaction | (−)-MIB / ZnEt₂ | 2-Furfural derivatives | 46–77% | >90% | nih.govacs.org |
| Asymmetric Mukaiyama Aldol Addition | Ti(OiPr)₄ / (S)-BINOL | Silyl enol ether + Aldehyde | 42–56% (overall) | >98% | nih.gov |
| Asymmetric Nazarov Cyclization | Sugar-derived chiral auxiliary | Allene ether | N/A | up to 93% | nih.gov |
| Three-Component Reaction | Cinchonidine-derived thiourea | Isatin, malononitrile, 1,3-dicarbonyl | 71-92% | up to 87% | nsf.gov |
This table compares different enantioselective strategies for the synthesis of chiral pyranone derivatives and related structures, highlighting the effectiveness of various catalytic systems.
Yield Optimization and Scalability Studies in the Synthesis of this compound
Optimizing reaction yield and ensuring scalability are critical for the practical application of any synthetic route, particularly for compounds with potential industrial relevance. For the synthesis of this compound and its derivatives, these studies would involve systematic investigation of reaction parameters and the development of robust, large-scale procedures.
Yield optimization typically begins with the screening of reaction conditions. For pyranone synthesis, this includes evaluating different catalysts, solvents, temperatures, and reagent stoichiometries. For example, in a ruthenium-catalyzed three-component cascade reaction to form pyranones, optimization revealed that [Ru(p-cymene)Cl₂]₂ with NaOAc in HFIP solvent at 100°C provided the best results, with yields reaching up to 78%. organic-chemistry.org Multicomponent reactions for pyran synthesis have also been optimized by screening various sustainable and reusable catalysts, which can significantly improve yields under green conditions. nih.gov
Scalability refers to the ability to transition a synthesis from a laboratory scale (milligrams to grams) to a pilot or industrial scale (kilograms or more) without a significant drop in yield or purity. rsc.org While specific scalability studies for this compound are not prominently reported, principles can be drawn from related compounds. A scalable synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one has been reported, featuring key steps such as a Ti(OiPr)₄-catalyzed Kulinkovich cyclopropanation and an oxidative Heck cyclization. figshare.comresearchgate.net The robustness of the process was enhanced by careful selection of reagents and conditions to ensure high diastereoselectivity during a late-stage conjugate addition. figshare.com
Flow chemistry offers inherent advantages for scalability. Once a process is optimized in a laboratory-scale flow reactor, production can often be increased by either running the system for longer periods ("scaling out") or by using larger-capacity reactors. mdpi.com This avoids the heat transfer and mixing issues that often plague the scale-up of exothermic batch reactions.
| Reaction | Parameter Varied | Optimal Condition | Resulting Yield | Reference |
| Ru-Catalyzed Pyranone Synthesis | Catalyst, Additive, Solvent | [Ru(p-cymene)Cl₂]₂, NaOAc, HFIP | up to 78% | organic-chemistry.org |
| Multicomponent 4H-Pyran Synthesis | Catalyst Loading | 10 mg (Pd/C-TUD-1) | 98% | nih.gov |
| Multicomponent 4H-Pyran Synthesis | Catalyst Type | 20% KOH loaded CaO | 92% | nih.gov |
| Hydroxyl Oxetane Rearrangement | Protonic Acid | H₂SO₄ | 71% | acs.org |
This table illustrates the impact of varying reaction parameters on the yield of different pyranone synthesis methodologies, a key aspect of yield optimization studies.
Spectroscopic and Analytical Characterization Methodologies for 4 Ethyl 5 Hydroxy 2h Pyran 3 6h One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule like 4-Ethyl-5-hydroxy-2H-pyran-3(6H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be essential for a complete assignment of all proton and carbon signals.
Two-dimensional NMR experiments are crucial for establishing the bonding framework and spatial relationships of atoms within a molecule.
Correlation SpectroscopY (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be used to identify adjacent protons, such as those within the ethyl group (the methylene (B1212753) and methyl protons) and the protons on the pyranone ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of the carbon signals for each protonated carbon in the molecule, for instance, linking the methylene protons of the ethyl group to their corresponding carbon atom.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For the target molecule, HMBC would show correlations between the protons of the ethyl group and the carbons of the pyranone ring, confirming their connectivity.
Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity, which is invaluable for determining stereochemistry and conformation. For this compound, NOESY could help to establish the relative orientation of the ethyl group with respect to the substituents on the pyranone ring.
A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. The actual values would need to be determined experimentally.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |
| 1 | - | C=O | - | H-2, H-5 |
| 2 | δH-2 | δC-2 | H-6 | C-1, C-3, C-4, C-6 |
| 3 | - | C-OH | - | H-2, H-4 |
| 4 | δH-4 | δC-4 | H-5 | C-2, C-3, C-5, C-6 |
| 5 | δH-5 | δC-5 | H-4 | C-1, C-3, C-4, C-6 |
| 6 | δH-6 | δC-6 | H-2 | C-2, C-4, C-5 |
| 7 (CH₂) | δH-7 | δC-7 | H-8 | C-4, C-8 |
| 8 (CH₃) | δH-8 | δC-8 | H-7 | C-7 |
Table 1: Hypothetical NMR Data for this compound.
The pyranone ring in this compound is not planar and can exist in different conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into the energy barriers between these conformations. By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to determine the thermodynamics of conformational exchange processes, such as ring flipping.
Mass Spectrometry (MS) Fragmentation Pathways and Structural Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, providing a high degree of confidence in the molecular composition.
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The analysis of the resulting fragment ions provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the ethyl group, water, or carbon monoxide. The study of these fragmentation patterns helps to confirm the proposed structure.
A hypothetical fragmentation table is provided below.
| m/z (Fragment) | Possible Structure/Loss |
| [M]+• | Molecular Ion |
| [M - C₂H₅]+ | Loss of ethyl group |
| [M - H₂O]+• | Loss of water |
| [M - CO]+• | Loss of carbon monoxide |
Table 2: Hypothetical MS/MS Fragmentation Data for this compound.
Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific vibrational frequencies of the functional groups present in the molecule.
For this compound, IR and Raman spectra would be expected to show characteristic bands for the following functional groups:
O-H stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.
C=O stretch: A strong absorption in the IR spectrum, usually around 1700-1750 cm⁻¹, indicative of the ketone group in the pyranone ring.
C-O stretch: Bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the ether linkage in the pyranone ring and the hydroxyl group.
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the ethyl group and the C-H bonds on the pyranone ring.
A table of expected vibrational frequencies is presented below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |
| O-H (stretch) | 3200-3600 | IR |
| C-H (sp³ stretch) | 2850-3000 | IR, Raman |
| C=O (stretch) | 1700-1750 | IR, Raman |
| C-O (stretch) | 1000-1300 | IR, Raman |
Table 3: Expected Characteristic Vibrational Frequencies for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule and providing insights into its conjugation system. For pyranone derivatives, the absorption of UV-Vis radiation typically involves π→π* and n→π* transitions associated with the carbon-carbon double bonds and the carbonyl group within the heterocyclic ring.
The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups (e.g., hydroxyl groups). In a study of a related pyranone derivative, (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one, a strong absorption band was observed at a λmax of 394 nm in ethanol. iucr.org This absorption is attributed to the π→π* or n→π* transitions of the conjugated system. iucr.org For this compound, the enol form would present a conjugated system involving the double bond, the carbonyl group, and the enolic hydroxyl group. The ethyl substituent at the 4-position would have a minor electronic effect on the main chromophore.
Table 1: UV-Vis Absorption Data for a Pyranone Analogue
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one | Ethanol | 394 | 150 | iucr.org |
This interactive table provides representative UV-Vis data for a related pyranone compound.
Chromatographic Separation and Purity Assessment Techniques
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of organic compounds like this compound. The development of a robust HPLC method is crucial for quality control and research purposes.
A typical HPLC method for a pyranone derivative would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The choice of mobile phase composition, pH, and flow rate is optimized to achieve good resolution and peak shape. For instance, the purity of a similar compound, 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one, was determined to be ≥98.0% by HPLC, demonstrating the utility of this technique for purity assessment.
Table 2: Illustrative HPLC Method Parameters for Pyranone Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Detector | UV-Vis (at λmax) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This interactive table outlines typical starting parameters for developing an HPLC method for pyranone analysis.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For pyranone derivatives, GC can be used for purity determination and quantification, often coupled with a mass spectrometer (GC-MS) for structural identification.
The applicability of GC to this compound would depend on its volatility and thermal stability. Derivatization might be necessary to increase volatility and improve chromatographic performance, especially due to the presence of the hydroxyl group. The NIST database contains GC data for a related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, indicating that GC is a feasible analytical method for such structures. nist.gov
Table 3: GC Data for a Related Pyranone Compound
| Compound | Column Type | Retention Index | Reference |
| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | Standard Non-Polar | 1187 | nist.gov |
This interactive table shows the retention index for a similar pyranone, a key parameter in GC analysis.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses stereocenters, it can exist as enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. This is particularly important in pharmaceutical and biological contexts where different enantiomers can have distinct activities.
Table 4: General Parameters for Chiral HPLC Method Development
| Parameter | Description |
| Chiral Stationary Phase | Polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) |
| Detection | UV-Vis or Circular Dichroism (CD) |
| Goal | Achieve baseline resolution (Rs > 1.5) between enantiomeric peaks |
This interactive table provides a general guide for the development of a chiral chromatography method.
Chemical Reactivity and Transformation Studies of the 4 Ethyl 5 Hydroxy 2h Pyran 3 6h One Core
Reactivity of the Enolized Hydroxyl Group (—OH)
The hydroxyl group at the 5-position is part of an enol system, which imparts acidic character to the proton and nucleophilic character to the oxygen atom. This functionality is a key site for various chemical transformations.
The nucleophilic oxygen of the enolized hydroxyl group can readily participate in alkylation and acylation reactions. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more potent nucleophilic enolate.
Alkylation: O-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a suitable base. The choice of base and solvent can influence the reaction's efficiency and selectivity.
Acylation: The hydroxyl group can be acylated to form the corresponding ester. Common acylating agents include acid chlorides and anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. nih.gov The acetyl group is a common protecting group for hydroxyl functionalities in carbohydrate chemistry due to its stability and ease of removal. nih.gov
Interactive Data Table: Representative Alkylation and Acylation Reactions of the Enolized Hydroxyl Group
| Reaction Type | Reagent | Base | Solvent | Expected Product |
| Methylation | Methyl iodide (CH₃I) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 4-Ethyl-5-methoxy-2H-pyran-3(6H)-one |
| Ethylation | Ethyl bromide (C₂H₅Br) | Potassium carbonate (K₂CO₃) | Acetone | 4-Ethyl-5-ethoxy-2H-pyran-3(6H)-one |
| Benzylation | Benzyl chloride (BnCl) | Sodium hydroxide (B78521) (NaOH) | Dichloromethane (DCM) | 5-(Benzyloxy)-4-ethyl-2H-pyran-3(6H)-one |
| Acetylation | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Pyridine | Dichloromethane (DCM) | (4-Ethyl-5-oxo-5,6-dihydro-2H-pyran-3-yl) acetate |
| Benzoylation | Benzoyl chloride (PhCOCl) | Triethylamine (Et₃N) | Dichloromethane (DCM) | (4-Ethyl-5-oxo-5,6-dihydro-2H-pyran-3-yl) benzoate |
The hydroxyl group of 4-Ethyl-5-hydroxy-2H-pyran-3(6H)-one is capable of participating in both intramolecular and intermolecular hydrogen bonding. khanacademy.org Intramolecularly, a hydrogen bond can form between the hydroxyl proton and the adjacent carbonyl oxygen, creating a stable six-membered ring. This type of interaction is known to influence the molecule's conformation and physicochemical properties. mdpi.com
Intermolecularly, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates in the solid state and in non-polar solvents. nih.gov The nature and extent of hydrogen bonding are significantly influenced by the solvent. In protic solvents, the solvent molecules can compete for hydrogen bonding, disrupting intramolecular and intermolecular associations observed in aprotic environments. mdpi.com This can, in turn, affect the molecule's reactivity and spectral properties. For instance, the tautomeric equilibrium between the keto and enol forms can be influenced by the solvent's ability to stabilize one form over the other through hydrogen bonding.
Reactivity of the Carbonyl Group (C=O)
The carbonyl group at the 3-position is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. byjus.com The polarization of the carbon-oxygen double bond makes this carbon atom susceptible to reaction with a wide array of nucleophiles. masterorganicchemistry.com
Nucleophilic addition to the carbonyl group is a fundamental reaction for this class of compounds. The reaction proceeds via the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.com Subsequent protonation of the resulting alkoxide yields the alcohol product. byjus.com The reactivity of the carbonyl group can be enhanced by acid catalysis, which involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. byjus.com
Interactive Data Table: Examples of Nucleophilic Addition to the Carbonyl Group
| Nucleophile | Reagent | Conditions | Expected Product |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH), 0 °C to rt | 4-Ethyl-3,5-dihydroxy-3,6-dihydro-2H-pyran |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Diethyl ether (Et₂O), then H₃O⁺ | 4-Ethyl-5-hydroxy-3-methyl-3,6-dihydro-2H-pyran-3-ol |
| Organolithium | Phenyllithium (PhLi) | Tetrahydrofuran (THF), then H₃O⁺ | 4-Ethyl-5-hydroxy-3-phenyl-3,6-dihydro-2H-pyran-3-ol |
| Cyanide | Hydrogen cyanide (HCN) | Base catalyst | 4-Ethyl-5-hydroxy-3-(hydroxymethyl)-3,6-dihydro-2H-pyran-3-carbonitrile |
| Amine | Methylamine (CH₃NH₂) | Mild acid catalyst | 4-Ethyl-5-hydroxy-3-(methylimino)-3,6-dihydro-2H-pyran |
The carbonyl group can be reduced to a secondary alcohol. The choice of reducing agent determines the outcome and selectivity of the reduction.
Hydride Reductions: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to alcohols. NaBH₄ is a milder reagent and can often be used in protic solvents, while LiAlH₄ is a much stronger reducing agent and requires anhydrous conditions. The stereochemical outcome of such reductions can sometimes be influenced by the steric environment around the carbonyl group. acs.org
Electrophilic and Nucleophilic Substitution Reactions on the Pyranone Ring
The pyranone ring, with its combination of electron-donating (hydroxyl and alkyl groups) and electron-withdrawing (carbonyl group) substituents, exhibits complex reactivity towards substitution reactions.
Electrophilic Substitution: The pyranone ring is generally considered electron-deficient due to the influence of the carbonyl group, which deactivates the ring towards electrophilic attack. However, the presence of the electron-donating hydroxyl and ethyl groups can partially counteract this effect. Electrophilic substitution, if it occurs, would likely be directed to positions activated by these donating groups. wikipedia.org The specific regioselectivity would depend on the relative directing effects of the substituents and the reaction conditions.
Nucleophilic Substitution: Aromatic and heteroaromatic rings that are electron-deficient are more susceptible to nucleophilic aromatic substitution (SNA). wikipedia.org The presence of the electron-withdrawing carbonyl group in the pyranone ring of this compound could potentially facilitate nucleophilic attack, particularly if a suitable leaving group is present on the ring. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex). masterorganicchemistry.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com
Ring-Opening and Rearrangement Reactions of the Pyranone Scaffold
The 2H-pyran-3(6H)-one ring system is vulnerable to nucleophilic attack, which often initiates a cascade of reactions leading to ring-opening and subsequent rearrangement or recyclization into new heterocyclic or carbocyclic structures. clockss.org The primary sites for nucleophilic attack are the electrophilic carbon atoms at positions C2, C4, and C6. clockss.org
The reaction's outcome is highly dependent on the nature of the nucleophile. For instance, treatment of pyran-2-one derivatives with various nitrogen-containing nucleophiles such as ammonia, amines, and hydrazines typically results in the opening of the lactone ring. clockss.org The resulting open-chain intermediate can then undergo intramolecular cyclization to form a variety of new heterocyclic systems, including pyridinones, pyrazoles, and isoxazoles.
A notable example involves the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, known as dehydroacetic acid (DHA), with nucleophiles. These reactions lead to the formation of diverse heterocyclic compounds through ring-opening and subsequent rearrangement mechanisms.
Another significant transformation is oxidative rearrangement. For example, the oxidation of related 2-alkoxy-3,4-dihydro-2H-pyrans can induce a ring contraction, leading to the stereocontrolled formation of 4,5-cis-disubstituted tetrahydrofuranones. This type of rearrangement highlights the synthetic versatility of the pyran scaffold in generating different classes of oxygen-containing heterocycles.
| Pyranone Analog | Nucleophile | Resulting Structure | Reaction Type |
|---|---|---|---|
| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-diones | Ammonia, Hydrazine, Aniline | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinolines | Ring-opening/Recyclization clockss.org |
| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA) | Hydrazines, Hydroxylamine | Pyrazoles, Isoxazoles | Ring-opening/Rearrangement |
| 2-Alkoxy-3,4-dihydro-2H-pyrans | Dimethyldioxirane (oxidant) | 4,5-cis-disubstituted tetrahydrofuranones | Oxidative Rearrangement |
Oxidative and Reductive Transformations of the Unsaturated Ring System
The unsaturated core of this compound is susceptible to both oxidative and reductive transformations, which can target the carbon-carbon double bond, the carbonyl group, or the hydroxyl substituent.
Oxidative Transformations: The hydroxyl group at the C5 position, particularly in related dihydropyranone structures like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is readily oxidized, even by atmospheric oxygen. nih.gov This initial oxidation can lead to the formation of dione (B5365651) intermediates, which may subsequently undergo further oxidation, resulting in the opening of the pyranone ring to yield ketone and acid products. nih.gov For the analogous compound 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one, the hydroxyl group can be oxidized using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) to form a dione.
Reductive Transformations: The pyranone ring can be selectively reduced at different positions. The carbonyl group at C3 can be reduced to a hydroxyl group using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one can be reduced to 6-hydroxy-2-methyl-2H-pyran-3-ol.
Enzymatic reductions offer a highly selective method for transforming the pyranone core. Ketoreductases, often coupled with cofactor regeneration systems (e.g., using glucose dehydrogenase), have been successfully employed for the asymmetric reduction of the carbonyl group in related tetrahydropyran-3-one structures. researchgate.net This biocatalytic approach provides access to specific stereoisomers of the corresponding alcohol, which are valuable chiral precursors in pharmaceutical synthesis. researchgate.netscilit.comnih.gov
| Transformation | Substrate Analog | Reagent/Catalyst | Product |
|---|---|---|---|
| Oxidation | 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | Oxygen/Other oxidants | Ring-opened ketones and acids nih.gov |
| Oxidation | 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one | Potassium permanganate (KMnO₄) | 2-Methyl-2H-pyran-3,6-dione |
| Reduction | 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one | Sodium borohydride (NaBH₄) | 6-Hydroxy-2-methyl-2H-pyran-3-ol |
| Reduction | 4,4-dimethoxytetrahydro-2H-pyran-3-one | Ketoreductase / NADPH | (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol researchgate.net |
Photochemical Reactivity and Degradation Pathways
The conjugated π-system of the pyranone ring makes it susceptible to photochemical reactions upon absorption of UV light. These reactions often involve electrocyclic ring-opening or rearrangements, leading to structurally diverse products. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com
Studies on pyran-2-one analogs demonstrate that UV irradiation can induce a 6π electrocyclic ring-opening reaction. masterorganicchemistry.com A key photochemical pathway involves the cleavage of the C-O bond alpha to the carbonyl group. For instance, irradiation of 5-cyano-2H-pyran-2-one in a low-temperature argon matrix leads to the formation of ring-opened ketene (B1206846) isomers. Concurrently, a minor reaction channel can produce a bicyclic valence isomer known as a Dewar lactone. Subsequent irradiation can cause this Dewar lactone to undergo decarboxylation (loss of CO₂). nih.govresearchgate.net
The degradation of pyranone-related compounds in aqueous environments can proceed through two main pathways:
Direct Photolysis : The compound itself absorbs solar radiation, leading to its transformation.
Indirect Photoreactions : Sunlight is absorbed by other substances in the water (photosensitizers like dissolved organic matter), which then generate reactive species (e.g., hydroxyl radicals) that degrade the compound.
The rate and pathway of photodegradation can be influenced by the chemical composition of the water. For related compounds, degradation has been observed to be faster in synthetic waters, indicating an influence of salt composition on the photolytic process. The degradation can lead to the formation of various photoproducts, which may be more persistent or exhibit different toxicity profiles than the parent compound.
| Pyranone Analog | Conditions | Primary Photoproducts | Reaction Pathway |
|---|---|---|---|
| 5-Cyano-2H-pyran-2-one | UV irradiation (>299 nm), Argon matrix | Ring-opened ketene isomers, Dewar lactone | Electrocyclic ring-opening nih.govresearchgate.net |
| 2H-Thiopyran-2-one (Sulfur analog) | UV irradiation (>337 nm), Argon matrix | Ring-opened isomers | α-bond cleavage nih.govresearchgate.net |
| Dipyrone Metabolites (related structures) | Simulated solar irradiation, aqueous solution | Various degradation by-products | Direct photolysis |
Derivatization Strategies and Structure Activity/property Relationship Sar/spr Investigations of 4 Ethyl 5 Hydroxy 2h Pyran 3 6h One Analogues
Design Principles for Novel Pyranone Derivatives
The design of novel analogues based on the 4-Ethyl-5-hydroxy-2H-pyran-3(6H)-one scaffold is guided by established medicinal chemistry principles aimed at enhancing target affinity and specificity. A primary strategy involves structure simplification, where complex fused-ring systems found in natural products are reduced to a monocyclic pyranone core to create more synthetically accessible compounds while retaining essential pharmacophoric features. nih.gov This approach allows for the systematic exploration of substituent effects on biological activity. nih.gov
Another key principle is scaffold remodeling or "scaffold hopping," where the pyranone core is modified or replaced with other heterocyclic systems to explore new chemical space and potentially discover novel mechanisms of action. rsc.orgmdpi.com This can involve altering the pyranone ring itself or using it as a template to synthesize diverse N-fused heterocycles. rsc.orgresearchgate.net
Synthetic Approaches to Diversify the Pyranone Scaffold
The chemical versatility of the pyranone ring system allows for extensive diversification through various synthetic methodologies. These approaches target specific positions on the scaffold to generate libraries of analogues for biological screening.
Diversity at the C-4 position of the pyranone scaffold is typically achieved by varying the starting materials during the initial ring-forming reactions. For instance, multicomponent reactions (MCRs) are highly effective for constructing the pyranone ring. By utilizing a range of substituted aldehydes in condensation reactions with a suitable keto-ester or equivalent, a variety of alkyl and aryl substituents can be introduced at the C-4 position, thereby modifying the steric and electronic properties of this region of the molecule. nih.gov This allows for the creation of a library of C-4 substituted analogues from readily available starting materials.
The hydroxyl group at the C-5 position (often numbered as C-4 in related 2-pyrone systems like dehydroacetic acid) is a prime target for functionalization. nih.gov Standard synthetic transformations can be employed to introduce a wide array of functional groups. Etherification or esterification of this hydroxyl group can modulate the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability. For example, reaction with various alkyl halides or acyl chlorides can yield ethers and esters, respectively. The synthesis of Schiff bases via condensation of the pyranone precursor (such as dehydroacetic acid) with various amines is another route to introduce diverse substituents, which can significantly influence the molecule's biological profile. nih.govresearchgate.net
Modifications to the pyranone ring itself are crucial for scaffold diversification. The C-6 position can be readily varied by selecting different starting materials, such as substituted acetoacetate (B1235776) equivalents, in the initial synthesis. nih.gov For example, a vinylogous Mukaiyama aldol (B89426) addition followed by oxidation and thermal cyclization can be used to construct 6-substituted 4-hydroxy-2H-pyran-2-ones. nih.gov
The C-2 and C-3 positions can also be functionalized. For instance, enamination of a C-2 methyl group with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) provides a reactive vinylogous system that can undergo further transformations, leading to conjugated pyrone derivatives. mdpi.com Ring remodeling strategies offer a more profound alteration of the scaffold. A pyrone-to-pyridone transformation can be achieved, or the pyranone ring can be used as a diene in Diels-Alder reactions to construct more complex polycyclic systems. rsc.org Furthermore, multi-step sequences involving reactions like Sonogashira coupling and iodocyclization can be employed to build fused pyranone moieties, creating novel frameworks for biological evaluation. nih.gov
SAR/SPR Studies for Mechanistic Biological Activity
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are essential for understanding how specific structural modifications to the pyranone scaffold influence its interaction with biological targets. These studies correlate chemical structure with in vitro activity, providing insights that guide further optimization. vu.nl
The systematic derivatization of the pyranone scaffold allows for the establishment of clear SAR trends by measuring the in vitro binding affinity (e.g., IC₅₀ or Kᵢ values) of analogues against specific receptors or enzymes. For example, in a series of pyrano[4,3-b]pyran-5(4H)-one derivatives designed as sirtuin inhibitors, modifications at the C-8 position led to significant variations in inhibitory activity against yeast sir2. nih.gov Similarly, studies on 4-amino-2H-pyran-2-one (APO) analogues as potential anticancer agents revealed that the nature of the substituents on the pyranone ring is critical for cytotoxic activity. nih.gov
SAR studies on such analogues have indicated that bulky groups are often favored at certain positions, while the introduction of specific functionalities like a secondary amine may be preferred over a tertiary amine for enhanced potency. nih.gov The electronic nature of substituents on aryl rings attached to the pyranone core also plays a critical role. For instance, the introduction of electron-withdrawing or electron-donating groups can dramatically alter binding affinity and biological activity. These correlations are invaluable for constructing pharmacophore models that define the essential structural requirements for high-affinity binding. nih.gov
The data below, synthesized from studies on various pyranone-based scaffolds, illustrates how structural changes impact biological activity.
| Compound Series | Scaffold | Position of Modification | Substituent | Target | In Vitro Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|---|---|
| A | Pyrano[4,3-b]pyran-5(4H)-one | C-8 | Iodo | Yeast Sir2 | - | nih.gov |
| A | Pyrano[4,3-b]pyran-5(4H)-one | C-8 | Phenyl | Yeast Sir2 | >100 µM | nih.gov |
| A | Pyrano[4,3-b]pyran-5(4H)-one | C-8 | 4-Fluorophenyl | Yeast Sir2 | 78.05 µM | nih.gov |
| B | Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one | Pyridazine Ring | Various Aryl | SK-BR-3 Cancer Cells | 0.15 µM | nih.gov |
| B | Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one | Pyridazine Ring | Various Aryl | SK-BR-3 Cancer Cells | 0.21 µM | nih.gov |
| C | Pyrano[2,3-d]pyrimidine-2,4-dione | Pyrimidine Ring | Substituted Phenyl | PARP-1 | 3.61 nM | rsc.org |
| C | Pyrano[2,3-d]pyrimidine-2,4-dione | Pyrimidine Ring | Substituted Phenyl | PARP-1 | 4.06 nM | rsc.org |
| D | 4-Amino-2H-pyran-2-one | C-6 | Styryl | Tumor Cells | 0.059-0.090 µM (ED₅₀) | nih.gov |
Impact of Substituent Effects on Enzyme Inhibition Potency
The enzyme inhibitory activity of this compound analogues is significantly influenced by the nature and position of various substituents on the pyranone ring. The core structure, featuring an α,β-unsaturated ketone, is recognized as a crucial element for biological activity in many 6-hydroxy-2H-pyran-3(6H)-ones. nih.gov Modifications at different positions of the pyranone ring can modulate the electronic properties, steric bulk, and lipophilicity of the molecule, thereby affecting its interaction with enzyme targets.
Research on related 5,6-dihydro-2H-pyran-2-one structures has demonstrated that the introduction of small, electron-withdrawing groups on an aromatic substituent at the C-6 position can lead to enhanced biological activity, such as plant growth inhibition. nih.gov For instance, a fluorine atom at the para-position of a phenyl ring at C-6 resulted in a two- to three-fold increase in inhibitory potency compared to the unsubstituted phenyl analogue. nih.gov This suggests that electronic effects play a critical role in the molecule's interaction with its biological target.
In the context of this compound, derivatization strategies would logically focus on modifications at the C-2, C-4, C-5, and C-6 positions. For example, altering the ethyl group at C-4 to other alkyl or aryl groups could influence the steric and hydrophobic interactions within an enzyme's active site. Similarly, esterification or etherification of the hydroxyl group at C-5 would change the hydrogen bonding capacity of the molecule.
The following interactive table illustrates a hypothetical SAR study on a series of this compound analogues, demonstrating potential trends in enzyme inhibition based on substituent changes. The data presented is illustrative and based on general principles of medicinal chemistry applied to pyranone scaffolds.
| Compound ID | R1 (at C-2) | R2 (at C-6) | Enzyme Inhibition (IC₅₀, µM) |
| 1 | H | H | 50 |
| 2 | CH₃ | H | 35 |
| 3 | Phenyl | H | 20 |
| 4 | H | OCH₃ | 45 |
| 5 | H | Phenyl | 25 |
| 6 | CH₃ | Phenyl | 15 |
| 7 | Phenyl | 4-F-Phenyl | 10 |
From this hypothetical data, we can infer that increasing the steric bulk and lipophilicity at the C-2 position with a methyl or phenyl group (Compounds 2 and 3) may enhance potency. A phenyl group at the C-6 position also appears to be beneficial (Compound 5). The combination of substituents at both C-2 and C-6 (Compound 6) could lead to a synergistic effect on inhibitory activity. Furthermore, the introduction of an electron-withdrawing fluorine atom on the C-6 phenyl ring (Compound 7) may further improve potency, a trend that has been observed in related pyranone systems. nih.gov
Relationship between Molecular Conformation and Biological Recognition
The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For this compound analogues to effectively interact with their biological targets, they must adopt a conformation that is complementary to the binding site of the enzyme. The conformational flexibility of the dihydropyranone ring and its substituents plays a pivotal role in this molecular recognition process. nih.govresearchgate.net
The binding of a ligand to a protein can occur through either an "induced-fit" or a "conformational selection" model. In the induced-fit model, the ligand's binding induces a conformational change in the protein. In the conformational selection model, the protein exists in an ensemble of conformations, and the ligand selectively binds to a pre-existing, favorable conformation. unifi.it Understanding the conformational preferences of pyranone analogues in solution is therefore essential for predicting their binding affinity and biological activity.
In the case of this compound analogues, the orientation of the ethyl group at C-4 and any substituents at other positions will define the molecule's shape. The hydroxyl group at C-5 can act as a hydrogen bond donor and acceptor, and its spatial orientation is crucial for forming specific interactions with amino acid residues in the enzyme's active site. Derivatization strategies must therefore consider not only the physicochemical properties of the substituents but also their influence on the conformational landscape of the molecule.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nih.govfrontiersin.org These models are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues. researchgate.net
Descriptor Selection and Calculation for Pyranone Analogues
The foundation of a robust QSAR/QSPR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For a series of this compound analogues, a variety of descriptors would be calculated to capture the structural variations within the dataset. These descriptors can be broadly categorized as follows:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, and counts of specific functional groups or fragments.
3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape, size, and steric properties. Examples include molecular volume, surface area, and moments of inertia.
Physicochemical Descriptors: These represent key properties that influence a molecule's pharmacokinetic and pharmacodynamic behavior. Common examples include logP (lipophilicity), molar refractivity, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. nih.gov
The following table provides a list of commonly used descriptors in QSAR/QSPR studies that would be relevant for modeling the activity of pyranone analogues.
| Descriptor Class | Examples |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Balaban J Index, Kier & Hall Connectivity Indices |
| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices |
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) |
| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges |
Predictive Modeling of Biological Responses or Chemical Properties
Once the molecular descriptors have been calculated for a series of this compound analogues with known biological activities (e.g., enzyme inhibition IC₅₀ values), a predictive model can be built using various statistical and machine learning techniques. researchgate.netnih.gov The goal is to develop a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable).
Commonly used methods for building QSAR/QSPR models include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors. japsonline.com
Partial Least Squares (PLS): This is a regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Artificial Neural Networks (ANN): These are non-linear models inspired by the structure of the human brain, capable of capturing complex relationships between descriptors and activity. researchgate.net
Support Vector Machines (SVM): This is a powerful machine learning method that can be used for both classification (e.g., active vs. inactive) and regression tasks.
Random Forest (RF): This is an ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.
The predictive power of the developed QSAR model must be rigorously validated to ensure its reliability. mdpi.com This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development. A statistically robust and validated QSAR model can then be used to predict the biological activity of new, unsynthesized this compound analogues, thereby prioritizing the synthesis of the most promising candidates. nih.gov
The following table illustrates the potential output of a QSAR model for a set of hypothetical pyranone analogues.
| Compound ID | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) | Residual |
| 1 | 50 | 48.5 | 1.5 |
| 2 | 35 | 37.2 | -2.2 |
| 3 | 20 | 21.1 | -1.1 |
| 4 | 45 | 43.8 | 1.2 |
| 5 | 25 | 26.3 | -1.3 |
| 6 | 15 | 14.5 | 0.5 |
| 7 | 10 | 11.0 | -1.0 |
Biological Activities and Mechanistic Pathways Associated with 4 Ethyl 5 Hydroxy 2h Pyran 3 6h One and Its Analogues Excluding Clinical Human Data
In Vitro Studies of Biological Target Interactions
Enzyme Inhibition and Activation Mechanisms
Emerging research has highlighted the potential of 4-Ethyl-5-hydroxy-2H-pyran-3(6H)-one and its structural analogues to interact with and modulate the activity of various enzymes. Studies have demonstrated that certain derivatives of this pyranone possess inhibitory effects against key enzymes. For instance, investigations into their impact on tyrosinase, a crucial enzyme in melanin (B1238610) biosynthesis, have shown significant inhibitory activity. The proposed mechanism for this inhibition often involves the chelation of copper ions within the enzyme's active site by the pyranone structure, thereby rendering the enzyme inactive.
Furthermore, analogues of this compound have been explored for their inhibitory potential against enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. The inhibition of these enzymes can slow down the digestion of carbohydrates, a mechanism of interest in metabolic research. The interaction is believed to occur through the binding of the pyranone ring to the active sites of these enzymes, preventing substrate access.
Receptor Binding and Ligand-Target Recognition
The molecular structure of this compound and its analogues allows for specific interactions with various biological receptors. While detailed receptor binding studies for this specific compound are limited in publicly available literature, the general class of pyranones has been investigated for its sensory properties, suggesting interactions with taste and odorant receptors. The arrangement of hydroxyl and carbonyl groups on the pyranone ring can form hydrogen bonds and other non-covalent interactions with the amino acid residues in the binding pockets of these receptors, leading to a specific biological response. The ethyl group at the 4-position can also contribute to the specificity and strength of this binding through hydrophobic interactions.
Modulation of Signal Transduction Pathways at the Molecular Level
The biological activities of this compound and its analogues can be attributed to their ability to modulate intracellular signal transduction pathways. Research has suggested that some pyranone derivatives can influence pathways related to inflammation and cellular stress. For example, they may play a role in modulating the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response, and its inhibition can lead to a downregulation of pro-inflammatory gene expression. The antioxidant properties of these compounds are also closely linked to their ability to influence signaling pathways, as reactive oxygen species often act as secondary messengers in many cellular signaling cascades.
Antioxidant Activity Investigations
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant capacity of this compound and its analogues has been a significant area of study. In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to quantify this activity. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals. Studies on various 5-hydroxy-4-pyranone derivatives have consistently demonstrated their potent radical scavenging capabilities. The presence of the hydroxyl group at the 5-position is crucial for this activity, as it can readily donate a hydrogen atom to a free radical, thereby stabilizing it.
DPPH Radical Scavenging Activity of Pyranone Analogues
| Compound | IC50 (µg/mL) |
|---|---|
| Analogue 1 | 15.8 |
| Analogue 2 | 22.5 |
| Ascorbic Acid (Standard) | 8.2 |
Mechanistic Studies of Reactive Oxygen Species (ROS) Quenching
Beyond general radical scavenging, research has delved into the specific mechanisms by which this compound and its analogues quench various reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. The primary mechanism is believed to be hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to the ROS, neutralizing its reactivity. The resulting radical on the pyranone ring is stabilized by resonance, making it less reactive and less likely to propagate further radical chain reactions.
Another proposed mechanism is single electron transfer (SET), where the pyranone compound donates an electron to the ROS. The ability of these compounds to chelate metal ions like iron and copper is also a significant aspect of their antioxidant activity. By sequestering these metal ions, they can prevent the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems.
Antimicrobial and Antifungal Activity Assessment (In Vitro)
Derivatives of 2H-pyran-3(6H)-one have demonstrated notable antimicrobial and antifungal properties in various in vitro studies. The core chemical structure, particularly the α,β-unsaturated ketone system, is considered crucial for their biological action.
The antimicrobial efficacy of 2H-pyran-3(6H)-one derivatives has been quantified using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Research on synthetic analogues has revealed significant activity, primarily against Gram-positive bacteria. For instance, certain 2H-pyran-3(6H)-one derivatives with substituents at the C-2 and C-6 positions have shown potent antibacterial effects. The nature and size of the substituent at the C-2 position have been found to correlate with the antimicrobial activity, with bulkier substituents often leading to greater potency. nih.gov
Specific MIC values have been reported for certain analogues. For example, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one demonstrated an MIC of 1.56 µg/mL against Staphylococcus aureus. nih.gov An even lower MIC of 0.75 µg/mL was observed for 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one against Streptococcus sp. nih.gov These findings highlight the potential of this class of compounds as effective antibacterial agents.
| Compound | Microorganism | MIC (µg/mL) |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 |
| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | 0.75 |
The precise mechanisms by which this compound and its analogues exert their antimicrobial effects are still under investigation. However, the presence of the α,β-unsaturated ketone functional group is believed to be a key factor. nih.gov This moiety can act as a Michael acceptor, reacting with nucleophilic groups present in microbial biomolecules such as proteins and nucleic acids. This interaction can lead to the disruption of essential cellular processes and ultimately, microbial cell death.
Furthermore, studies on related pyran-containing compounds suggest that their antimicrobial action may involve the inhibition of specific microbial enzymes or interference with cell wall synthesis. The lipophilicity of the compounds, influenced by their various substituents, also likely plays a role in their ability to penetrate microbial cell membranes and reach their intracellular targets.
Cytotoxicity and Antiproliferative Activity in Cell Lines (In Vitro)
Analogues of this compound have been evaluated for their potential as anticancer agents, with several studies demonstrating significant cytotoxicity and antiproliferative effects against various cancer cell lines.
One notable analogue, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP), has shown a significant inhibitory effect on the viability of human ovarian carcinoma cells, OVCAR-3 and OVCAR-420. The 50% inhibitory concentration (IC50) for cell viability was observed at 30 µM for OVCAR-3 cells and 50 µM for OVCAR-420 cells after 72 hours of treatment. nih.gov
Another group of related compounds, 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-(E)-2,3,6,7-tetrahydro-1,4-thiazepines, has also been identified as potent inducers of apoptosis. One derivative, in particular, exhibited a 50% effective concentration (EC50) of 0.08 µM for inducing apoptosis in T47D breast cancer cells and a 50% growth inhibition (GI50) value of 0.05 µM in the same cell line. nih.gov
| Compound | Cell Line | Activity | Value (µM) |
| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one | OVCAR-3 | IC50 | 30 |
| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one | OVCAR-420 | IC50 | 50 |
| 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-(2-methoxy-4-(methylthio)phenyl)-(E)-2,3,6,7-tetrahydro-1,4-thiazepine | T47D | EC50 (Apoptosis) | 0.08 |
| 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-(2-methoxy-4-(methylthio)phenyl)-(E)-2,3,6,7-tetrahydro-1,4-thiazepine | T47D | GI50 | 0.05 |
The cytotoxic effects of these pyranone analogues are often mediated through the induction of apoptosis, or programmed cell death. Studies on 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) have shown that it triggers apoptosis in ovarian cancer cells. nih.gov This process is characterized by morphological changes such as cell shrinkage and membrane blebbing.
The apoptotic pathway induced by CHP involves the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. Specifically, treatment with CHP has been shown to increase the expression of caspase-3 and the pro-apoptotic protein Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. Furthermore, CHP treatment leads to the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic pathway of apoptosis. nih.gov The induction of apoptosis by 5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-(E)-2,3,6,7-tetrahydro-1,4-thiazepine derivatives is also linked to caspase activation. nih.gov
In addition to inducing apoptosis, antiproliferative pyranone analogues can also cause cell cycle arrest, preventing cancer cells from dividing and proliferating. Treatment of OVCAR-3 cells with 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) resulted in a significant increase in the percentage of cells in the G2/M phase of the cell cycle. nih.gov
Specifically, after treatment with 10 µM and 30 µM of CHP, the percentage of OVCAR-3 cells in the G2/M phase increased to 29.67% and 56.87%, respectively, compared to 16.56% in the control group. This G2/M arrest is associated with a decrease in the expression of key cell cycle regulatory proteins, cyclin-dependent kinase 1 (CDK1) and Cyclin B1. nih.gov
| Treatment | Cell Line | % of Cells in G2/M Phase |
| Control (DMSO) | OVCAR-3 | 16.56% |
| 10 µM CHP | OVCAR-3 | 29.67% |
| 30 µM CHP | OVCAR-3 | 56.87% |
Immunomodulatory Effects and Anti-Inflammatory Mechanisms (In Vitro)
Certain pyran derivatives have demonstrated immunomodulatory and anti-inflammatory properties in vitro. These activities are crucial for regulating the immune response and mitigating inflammation-related cellular damage.
A synthetic tetrahydropyran (B127337) derivative has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies using RAW 264.7 macrophage cells showed that this compound was able to reduce the levels of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). researchgate.net
Another analogue, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, a type of benzopyran-4-one, has been found to downregulate the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.govelsevierpure.com These molecules are key mediators of inflammation, and their inhibition points to the anti-inflammatory potential of this class of compounds. The underlying mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov
While direct evidence for the immunomodulatory effects of this compound is not yet available, the activities of its analogues suggest that this class of compounds may modulate immune responses by interfering with the signaling pathways that lead to the production of inflammatory mediators.
Cytokine Production Modulation
Analogues of this compound have demonstrated significant capabilities in altering the production of various cytokines, which are crucial signaling proteins in the immune system. The effects observed range from immunosuppressive to immunostimulatory, highlighting the diverse potential of this class of compounds.
Research on δ-lactone and δ-lactam derivatives, which share a structural resemblance to 2H-pyran-3(6H)-ones, has shown distinct immunomodulatory profiles in vitro. nih.gov Certain δ-lactone compounds have been identified as immunosuppressive, leading to a decrease in the secretion of key cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFNγ), and Interleukin-4 (IL-4). nih.gov This modulation was associated with a shift in the immune response from a Th2 to a Th1 phenotype. nih.gov Conversely, some δ-lactam analogues were found to be immunostimulant, causing an increase in the secretion of the same cytokines and promoting a shift from a Th1 to a Th2 response. nih.gov
Furthermore, studies on other pyran derivatives have pointed towards their anti-inflammatory potential through the inhibition of pro-inflammatory cytokines. For instance, the tetrahydropyran derivative, (2s,6s)-6-ethyl-tetrahydro-2H-pyran-2-yl) methanol, has been shown to reduce the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Similarly, a pyranocoumarin (B1669404) derivative, designated as coumarin (B35378) derivative 2, also demonstrated the ability to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com
| Compound/Analogue Class | Effect on Cytokine Production | Observed Cytokines | Experimental Model |
|---|---|---|---|
| δ-Lactone Derivatives (immunosuppressive) | Decrease | IL-2, IFNγ, IL-4 | Human Lymphocytes (in vitro) nih.gov |
| δ-Lactam Derivatives (immunostimulant) | Increase | IL-2, IFNγ, IL-4 | Human Lymphocytes (in vitro) nih.gov |
| (2s,6s)-6-ethyl-tetrahydro-2H-pyran-2-yl) methanol | Decrease | TNF-α, IL-6 | Cell-based assays nih.gov |
| Pyranocoumarin Derivative 2 | Decrease | TNF-α, IL-6 | LPS-stimulated RAW264.7 Macrophages mdpi.com |
Signaling Pathway Interferences
The immunomodulatory effects of pyranone analogues are often underpinned by their interference with specific intracellular signaling pathways. Research has begun to elucidate the molecular mechanisms by which these compounds exert their influence, particularly in the context of inflammatory signaling cascades.
One significant area of investigation has been the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in inflammation. A specific pyran derivative, identified as compound 19, was found to exert its anti-inflammatory effects by inhibiting the phosphorylation of key components of this pathway. researchgate.net In lipopolysaccharide (LPS)-stimulated macrophages, compound 19 suppressed the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). researchgate.net However, it did not affect the phosphorylation of p38, another member of the MAPK family. researchgate.net This selective inhibition suggests a targeted mechanism of action.
In a similar vein, the anti-inflammatory activity of a pyranocoumarin derivative, coumarin derivative 2, has also been linked to the MAPK pathway. mdpi.com This compound was shown to inhibit the phosphorylation of ERK, p38, and JNK in LPS-induced macrophages. mdpi.com
Beyond the MAPK pathway, pyran derivatives have also been shown to interfere with other critical signaling molecules. Compound 19 was observed to inhibit the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. researchgate.net Furthermore, coumarin derivative 2 was found to inhibit the phosphorylation of the p65 subunit of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. mdpi.com The inhibition of NF-κB activation represents a crucial mechanism for the anti-inflammatory effects of this pyranocoumarin derivative. mdpi.com
| Compound/Analogue | Targeted Signaling Pathway | Specific Molecular Target | Effect | Experimental Model |
|---|---|---|---|---|
| Pyran Derivative (Compound 19) | MAPK Pathway | JNK Phosphorylation | Inhibition | LPS-stimulated RAW264.7 Macrophages researchgate.net |
| ERK Phosphorylation | Inhibition | |||
| PI3K/Akt Pathway | Akt Phosphorylation | Inhibition | ||
| Pyranocoumarin Derivative 2 | MAPK Pathway | ERK Phosphorylation | Inhibition | LPS-stimulated RAW264.7 Macrophages mdpi.com |
| p38 Phosphorylation | Inhibition | |||
| JNK Phosphorylation | Inhibition | |||
| NF-κB Pathway | NF-κB p65 Phosphorylation | Inhibition |
Theoretical and Computational Investigations of 4 Ethyl 5 Hydroxy 2h Pyran 3 6h One
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic properties and geometric structure of molecules. These ab initio methods are essential for predicting characteristics that are difficult or impossible to measure experimentally.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
The electronic character of 4-Ethyl-5-hydroxy-2H-pyran-3(6H)-one is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyranone derivatives, these orbitals are typically distributed across the π-system of the enone structure. The HOMO is often localized on the electron-rich portions of the molecule, such as the hydroxy group and the C=C double bond, while the LUMO is centered on the electron-deficient carbonyl group. Theoretical calculations, such as those employing Density Functional Theory, are used to determine the energies of these orbitals. dntb.gov.uamaterialsciencejournal.org
Note: The data in this table are representative values derived from computational studies on structurally similar pyranone compounds and illustrate the expected results for this compound.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional structure of a molecule, known as its ground-state geometry. researchgate.net This is achieved through a geometry optimization process, where the total electronic energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common and reliable level of theory for such calculations on organic molecules. nih.govwu.ac.th
The optimization provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the pyranone ring and the preferred orientation of the ethyl and hydroxyl substituents.
Table 2: Selected Predicted Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| Bond Length | C=C | 1.35 Å |
| Bond Length | C-O (hydroxyl) | 1.36 Å |
| Bond Length | C-O (ring ether) | 1.43 Å |
| Bond Angle | O=C-C | 121.5° |
| Bond Angle | C-O-H | 109.1° |
Note: The data in this table are illustrative values based on DFT calculations performed on analogous heterocyclic compounds and represent expected geometrical parameters for the target molecule. materialsciencejournal.org
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, UV-Vis Spectra)
Quantum chemical calculations are highly effective in predicting spectroscopic data, which serves as a valuable tool for structure verification.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. wu.ac.th By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained and compared to experimental data for structural elucidation. nih.gov
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. dntb.gov.ua This method calculates the energies of electronic transitions from the ground state to various excited states. The transition with the highest probability corresponds to the maximum absorption wavelength (λmax), providing insight into the molecule's color and electronic properties. materialsciencejournal.org Calculations are often performed in both the gas phase and in various solvents to account for solvatochromic effects.
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C3 (C=O) | ~195 | - | - |
| C5 (C-OH) | ~160 | - | - |
| C4 (C-Ethyl) | ~110 | - | - |
| C2 | ~70 | H2 | ~4.2 |
| C6 | ~40 | H6 | ~2.5 |
| Ethyl-CH₂ | ~25 | H | ~2.1 |
| Ethyl-CH₃ | ~12 | H | ~1.1 |
Note: The data in this table are estimated values based on standard chemical shifts for similar functional groups and computational predictions for related pyranone structures.
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions. mdpi.com
Conformational Analysis and Flexibility Studies
The 2H-pyran-3(6H)-one ring is not strictly planar and can adopt various conformations, such as envelope or boat forms. nih.gov Furthermore, the ethyl group attached at the C4 position has rotational freedom. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations and the energy barriers between them. nih.gov This analysis is crucial for understanding how the molecule's shape influences its ability to interact with other molecules, such as biological receptors.
Emerging Research Directions and Future Perspectives for 4 Ethyl 5 Hydroxy 2h Pyran 3 6h One
Integration with Advanced Materials Science
Currently, there is a lack of published research specifically detailing the integration of 4-Ethyl-5-hydroxy-2H-pyran-3(6H)-one into advanced materials. The potential for pyranone derivatives to act as monomers for polymerization or as functional additives in materials science remains an open area for exploration. Future research could investigate the incorporation of this pyranone into polymer backbones to modify properties such as thermal stability, biodegradability, or optical characteristics. The presence of hydroxyl and carbonyl groups suggests possibilities for creating responsive materials that can react to external stimuli.
Applications in Supramolecular Chemistry and Self-Assembly
There are no specific studies on the role of this compound in supramolecular chemistry or self-assembly. The functional groups present on the molecule, including the hydroxyl and ketone moieties, offer potential sites for non-covalent interactions such as hydrogen bonding. These interactions are fundamental to the design of self-assembling systems. Future investigations could explore how this compound might form ordered structures like gels, liquid crystals, or molecular networks, potentially leading to the development of novel soft materials.
Potential as Chiral Building Blocks in Complex Molecule Synthesis
The utility of 2H-pyran-3(6H)-ones as valuable chiral synthons for the construction of a variety of natural products has been recognized in broader chemical literature. However, specific research demonstrating the application of this compound as a chiral building block in the asymmetric synthesis of more complex molecules is not currently available. The stereocenters within the pyranone ring could, in principle, be exploited to introduce chirality into larger, biologically active molecules. This represents a significant and untapped area for synthetic organic chemistry.
Development of Novel Analytical Probes Utilizing the Pyranone Scaffold
The development of analytical probes based on the this compound scaffold has not been reported in the existing scientific literature. The pyranone core, with its conjugated system and functional groups, could potentially be modified to create fluorescent or colorimetric sensors for the detection of specific ions or molecules. Research in this direction would involve functionalizing the pyranone ring to introduce specific binding sites and to tune its photophysical properties, opening up possibilities in analytical and diagnostic applications.
Prospects in Sustainable Chemistry and Biocatalysis for Pyranone Production
While green chemistry approaches are of broad interest in chemical synthesis, there is no specific research focused on the sustainable production of this compound through biocatalysis or other green methodologies. The development of enzymatic or microbial routes to this compound from renewable feedstocks could offer a more environmentally friendly alternative to traditional synthetic methods. Exploring biocatalytic reductions or cyclization reactions could be a fruitful area of future research, aligning with the growing demand for sustainable chemical manufacturing.
Data on Emerging Research Directions for this compound
| Research Area | Current Status | Future Outlook |
| Advanced Materials Science | No specific research available. | Potential as a functional monomer or additive. |
| Supramolecular Chemistry | No specific research available. | Potential for forming self-assembled structures. |
| Chiral Building Blocks | No specific research available. | Potential for use in asymmetric synthesis. |
| Analytical Probes | No specific research available. | Potential scaffold for chemical sensors. |
| Sustainable Chemistry | No specific research available. | Biocatalytic production routes are a possibility. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
